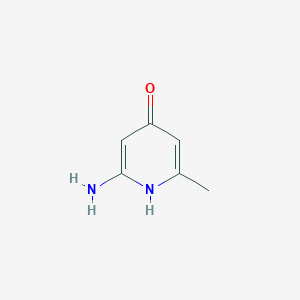

2-Amino-6-methylpyridin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-6-methylpyridin-4-ol is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with an amino group at the second position, a methyl group at the sixth position, and a hydroxyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylpyridin-4-ol can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylpyridine with nitrous acid to form the corresponding diazonium salt, which is then hydrolyzed to yield the desired product. Another method involves the direct amination of 2,6-dimethyl-4-hydroxypyridine using ammonia under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, solvent extraction, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-methylpyridin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The amino group can be reduced to form an amine derivative.

Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products:

Oxidation: 2-Amino-6-methylpyridin-4-one

Reduction: 2-Amino-6-methylpyridin-4-amine

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

2-Amino-6-methylpyridin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-methylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

- 2-Amino-4-methylpyridine

- 2-Amino-3-methylpyridine

- 2-Amino-5-methylpyridine

Comparison: 2-Amino-6-methylpyridin-4-ol is unique due to the presence of both an amino group and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

2-Amino-6-methylpyridin-4-ol, a heterocyclic organic compound, has garnered attention in the scientific community due to its unique structural features and potential therapeutic properties. With an amino group at the second position, a methyl group at the sixth position, and a hydroxyl group at the fourth position of the pyridine ring, this compound exhibits diverse chemical reactivity and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N2O. The presence of both amino and hydroxyl functional groups allows for various interactions in biological systems, enhancing its potential as a pharmaceutical agent.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of specific bacterial strains. Its effectiveness is attributed to its ability to interact with bacterial enzymes and disrupt metabolic processes.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes, which could be leveraged in drug design for conditions where enzyme modulation is beneficial.

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells, although further research is needed to establish its efficacy and mechanism of action.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. These interactions can modulate enzyme activity, alter receptor functions, or interfere with cellular signaling pathways. Understanding these mechanisms is crucial for developing therapeutic applications.

Case Studies and Research Findings

-

Antimicrobial Activity : A study demonstrated that this compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Enzyme Inhibition Study : Another research effort focused on the enzyme inhibition capabilities of the compound. It was found to effectively inhibit specific enzymes linked to inflammatory pathways, which could have implications for treating inflammatory diseases.

-

Anticancer Research : In vitro studies indicated that treatment with this compound resulted in a dose-dependent reduction in cell viability in various cancer cell lines. The IC50 values varied among different cell types, highlighting its selective cytotoxicity.

Cell Line IC50 (µM) HeLa 15 MCF7 20 A549 25

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of pyridine derivatives with amines and hydroxylating agents. The ability to create derivatives allows for the exploration of enhanced biological activities or improved pharmacokinetic profiles.

Properties

IUPAC Name |

2-amino-6-methyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQOFJKJTMICBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.